

Structural and Functional Divergence: 1-(4-Fluorophenyl)propylamine vs. 4-Fluoroamphetamine

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Compound of Interest

Compound Name: [1-(4-Fluorophenyl)propyl](propan-2-yl)amine

Cat. No.: B13313459

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Executive Summary

4-Fluoroamphetamine (4-FA) is a potent psychostimulant and releasing agent of monoamines, structurally defined as a ring-substituted amphetamine.[1] Its isomer, 1-(4-Fluorophenyl)propylamine (specifically 1-(4-fluorophenyl)propan-1-amine), is a benzylic amine often encountered as a chemical intermediate or a positional isomer in forensic analysis. While they share the same molecular formula (

) and molecular weight (153.20 g/mol), their pharmacological profiles and metabolic fates are distinct due to the regiochemistry of the amine group.

This guide provides a technical comparison for researchers to differentiate these compounds in synthesis, pharmacology, and forensic identification.

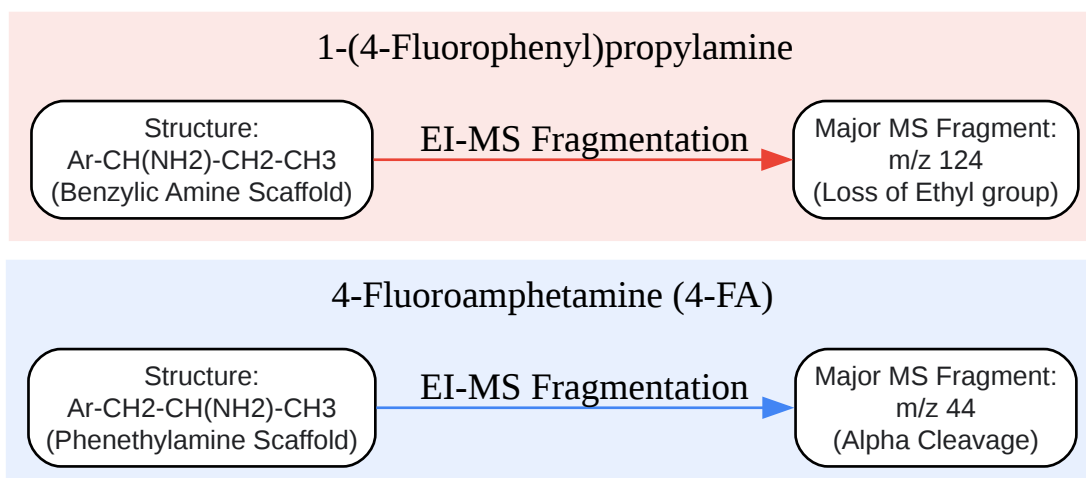
Chemical Structure & Properties[2][3][4][5][6][7][8] [9]

The fundamental difference lies in the position of the amine group relative to the phenyl ring and the alkyl chain.

Feature	4-Fluoroamphetamine (4-FA)	1-(4-Fluorophenyl)propylamine
IUPAC Name	1-(4-fluorophenyl)propan-2-amine	1-(4-fluorophenyl)propan-1-amine
Class	Amphetamine (Phenethylamine)	Benzylic Amine
Amine Position	to Phenyl ring (C2 of propyl chain)	to Phenyl ring (C1 of propyl chain)
Chirality	Yes (C2 is chiral center)	Yes (C1 is chiral center)
Precursor Ketone	4-Fluorophenylacetone	4-Fluoropropiophenone
Predicted LogP	~1.9 - 2.2	~2.1 - 2.4
Key Fragment (EI-MS)	m/z 44 ()	m/z 124 ()

Structural Visualization

The following diagram illustrates the connectivity differences and the resulting fragmentation patterns used in identification.



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Caption: Structural comparison highlighting the alpha-cleavage sites that yield diagnostic mass spectrometry peaks.

Synthesis & Precursors[6][10]

Differentiation often begins at the synthesis stage. The choice of ketone precursor dictates the final isomer.

Protocol A: Synthesis of 4-Fluoroamphetamine (4-FA) [11]

- Precursor: 4-Fluorophenylacetone (4-F-P2P).
- Reagents: Ammonium formate or anhydrous ammonia, reducing agent (e.g.,
or
).
- Mechanism: Reductive amination at the ketone on the C2 position.
- Outcome: Formation of the phenethylamine backbone critical for psychostimulant activity.

Protocol B: Synthesis of 1-(4-Fluorophenyl)propylamine

- Precursor: 4-Fluoropropiophenone (Ethyl 4-fluorophenyl ketone).[2]
- Reagents: Ammonium acetate, Sodium cyanoborohydride ().
- Mechanism: Reductive amination at the benzylic ketone (C1 position).
- Outcome: Formation of an -ethylbenzylamine.

Pharmacological Divergence

The structural shift of the amine group from C2 (4-FA) to C1 (Isomer) results in a complete loss of dopaminergic releasing potency.

4-Fluoroamphetamine (4-FA)[1][8][11]

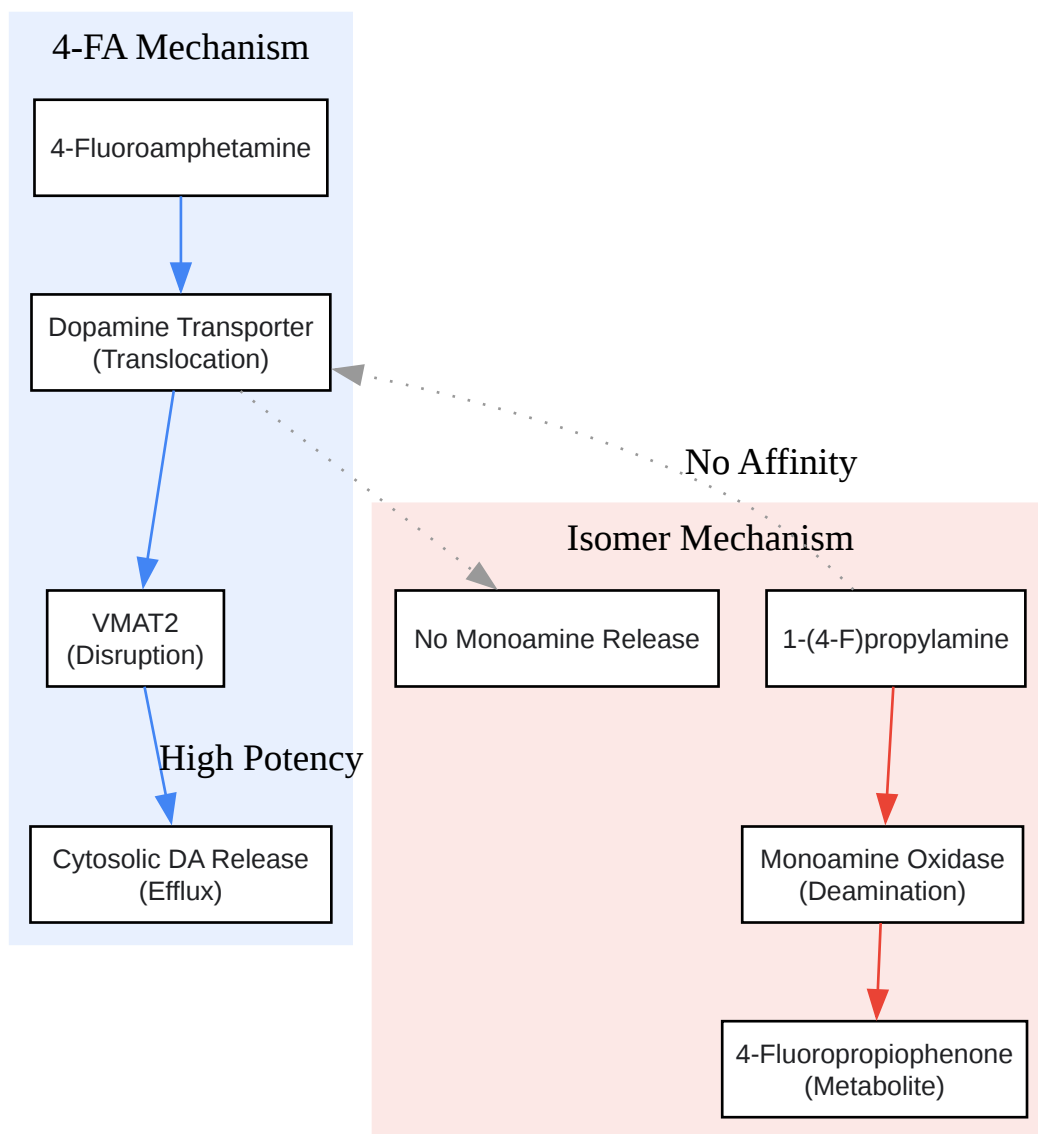
- Mechanism: Substrate-type releaser at DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter).
- Binding: The two-carbon spacing (ethyl bridge) between the aromatic ring and the amine is the "magic distance" required for optimal fit into the orthosteric binding site of monoamine transporters.
- Effect: Psychostimulant, entactogenic (due to significant serotonin release).[3]

1-(4-Fluorophenyl)propylamine (Benzylic Isomer)

- Mechanism: Lacks the phenethylamine pharmacophore.
 - Transporter Activity: Negligible affinity for DAT/SERT. The distance between the aromatic ring and the amine is too short (0 carbons, direct attachment).
 - MAO Susceptibility: Benzylic amines are often substrates for Monoamine Oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO), leading to rapid deamination to the ketone.

- Effect: Likely inactive as a stimulant; potential for transient cardiovascular effects or toxicity via metabolites, but lacks the reinforcing properties of 4-FA.

Signaling Pathway Comparison



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Caption: 4-FA actively reverses transporters to release dopamine, while the isomer is metabolically cleared without transporter interaction.

Forensic Differentiation Protocols

Distinguishing these isomers is critical in forensic toxicology. Standard color tests (e.g., Marquis) may yield similar non-specific reactions (often orange/brown for fluorinated amphetamines). GC-MS is the gold standard.

Experiment: GC-MS Identification

Objective: Unequivocal identification of regioisomers.

Methodology:

- Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.
- Instrument: GC-MS (EI mode, 70 eV).
- Column: DB-5MS or equivalent (30m x 0.25mm).
- Temperature Program: 80°C (1 min) → 15°C/min → 280°C.

Data Interpretation:

Compound	Retention Time (Relative)	Base Peak (100%)	Secondary Ions	Explanation
4-FA	Late Eluter	m/z 44	109, 136	-cleavage yields (mass 44).
Isomer	Early Eluter	m/z 124	153 (M+), 97	-cleavage loses ethyl group (), leaving stable (mass 124).

Self-Validating Logic: If the mass spectrum shows a base peak of 44, the amine is on the second carbon (isopropyl fragment). If the base peak is 124 (Molecular Weight 153 - 29 ethyl group), the amine is benzylic.

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